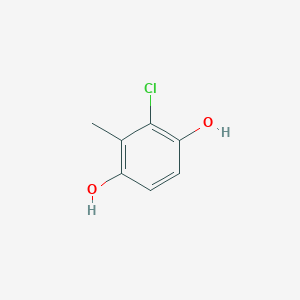
2-Chloro-3-methylbenzene-1,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3-methylbenzene-1,4-diol (CMBD) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science. CMBD is a derivative of hydroquinone, which is widely used in the production of photographic developers, antioxidants, and polymerization inhibitors. However, CMBD has unique properties that make it a promising candidate for further research and development.
Wirkmechanismus
The mechanism of action of 2-Chloro-3-methylbenzene-1,4-diol is not fully understood, but it is believed to involve the inhibition of reactive oxygen species (ROS) and the induction of apoptosis. 2-Chloro-3-methylbenzene-1,4-diol has been shown to increase the levels of intracellular ROS, which can lead to oxidative stress and cell death. Additionally, 2-Chloro-3-methylbenzene-1,4-diol has been shown to activate the caspase pathway, which is involved in the regulation of apoptosis.
Biochemische Und Physiologische Effekte
2-Chloro-3-methylbenzene-1,4-diol has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including tyrosinase, which is involved in the production of melanin. Additionally, 2-Chloro-3-methylbenzene-1,4-diol has been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Chloro-3-methylbenzene-1,4-diol in lab experiments is its relatively simple synthesis method. Additionally, 2-Chloro-3-methylbenzene-1,4-diol has been shown to have a range of potential applications, making it a versatile compound for research. However, one limitation of using 2-Chloro-3-methylbenzene-1,4-diol is its potential toxicity. Studies have shown that 2-Chloro-3-methylbenzene-1,4-diol can be toxic to certain cell types at high concentrations, which may limit its use in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on 2-Chloro-3-methylbenzene-1,4-diol. One area of interest is its potential use in cancer therapy. Further studies are needed to fully understand the mechanism of action of 2-Chloro-3-methylbenzene-1,4-diol and to determine its efficacy in vivo. Additionally, 2-Chloro-3-methylbenzene-1,4-diol may have applications in the development of new antimicrobial agents or as a potential treatment for inflammatory conditions. Further research is needed to fully explore these potential applications.
Synthesemethoden
The synthesis of 2-Chloro-3-methylbenzene-1,4-diol involves the reaction of 3-chloro-4-methylphenol with sodium hydroxide and sodium hypochlorite. The reaction proceeds through a series of steps, including oxidation, chlorination, and deprotonation. The resulting product is a white crystalline solid with a melting point of 171-173 °C.
Wissenschaftliche Forschungsanwendungen
2-Chloro-3-methylbenzene-1,4-diol has been studied for its potential use as an antioxidant and antimicrobial agent. It has been shown to have strong radical scavenging activity and can inhibit the growth of various bacteria and fungi. Additionally, 2-Chloro-3-methylbenzene-1,4-diol has been investigated for its potential use in cancer therapy. Studies have shown that 2-Chloro-3-methylbenzene-1,4-diol can induce apoptosis (programmed cell death) in cancer cells, making it a potential chemotherapeutic agent.
Eigenschaften
CAS-Nummer |
10551-38-9 |
|---|---|
Produktname |
2-Chloro-3-methylbenzene-1,4-diol |
Molekularformel |
C7H7ClO2 |
Molekulargewicht |
158.58 g/mol |
IUPAC-Name |
2-chloro-3-methylbenzene-1,4-diol |
InChI |
InChI=1S/C7H7ClO2/c1-4-5(9)2-3-6(10)7(4)8/h2-3,9-10H,1H3 |
InChI-Schlüssel |
GKQZDIPRXDPUTL-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1Cl)O)O |
Kanonische SMILES |
CC1=C(C=CC(=C1Cl)O)O |
Synonyme |
Hydroquinone, 2-chloro-3-methyl- (7CI,8CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



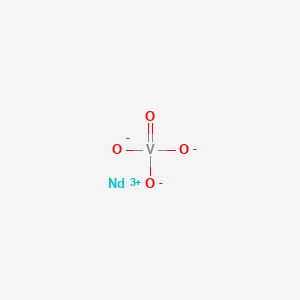
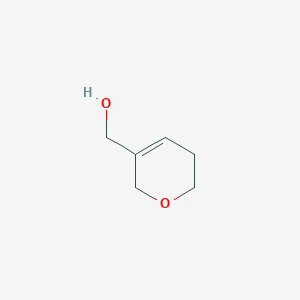
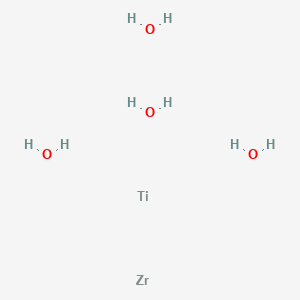
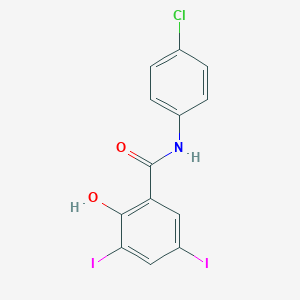
![Hexanamide, N-[3-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl]-](/img/structure/B80590.png)
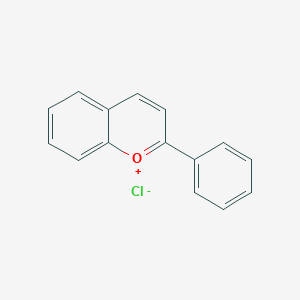
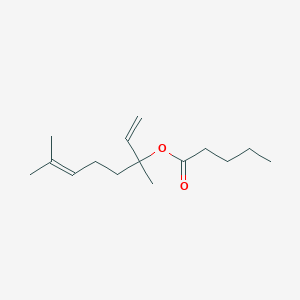
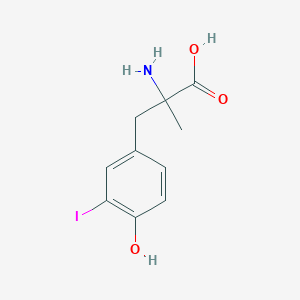
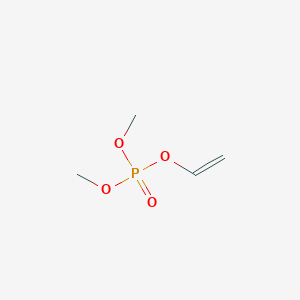
![1,2,4-Metheno-1H-cyclobuta[cd]pentalene-3,5-dione, hexahydro-](/img/structure/B80606.png)
![(1R,3R,5R,6S,7S,11S)-6-Hydroxy-3-methyl-8-methylidene-4,10,15-trioxatetracyclo[11.2.1.03,5.07,11]hexadec-13(16)-ene-9,14-dione](/img/structure/B80607.png)


